
3-(p-Bromophenyl)-5-propylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Bromophenyl)-5-propylrhodanine is a heterocyclic compound that features a rhodanine core substituted with a p-bromophenyl group at the 3-position and a propyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Bromophenyl)-5-propylrhodanine typically involves the condensation of p-bromobenzaldehyde with rhodanine in the presence of a base, followed by alkylation with a propyl halide. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(p-Bromophenyl)-5-propylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(p-Bromophenyl)-5-propylrhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
3-Methyl-4-(p-bromophenyl)-5-(2-pyridyl)-1,2,4-triazole: Another heterocyclic compound with a p-bromophenyl group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a p-bromophenyl group.
Uniqueness: 3-(p-Bromophenyl)-5-propylrhodanine is unique due to its rhodanine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23522-62-5 |
|---|---|
Formule moléculaire |
C12H12BrNOS2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12BrNOS2/c1-2-3-10-11(15)14(12(16)17-10)9-6-4-8(13)5-7-9/h4-7,10H,2-3H2,1H3 |
Clé InChI |
HHEAOHFAVWGTJI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)


![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
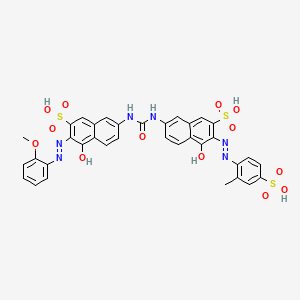
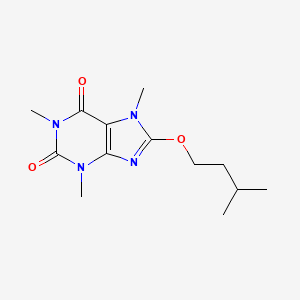
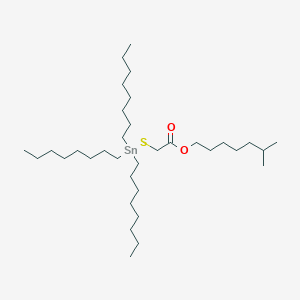
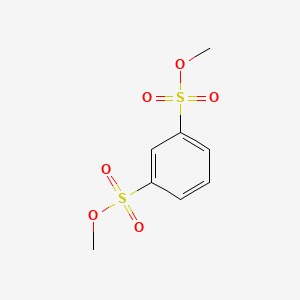
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)

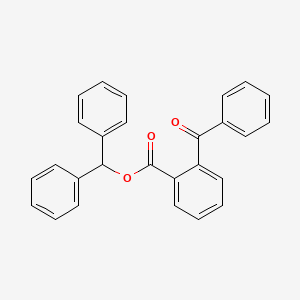
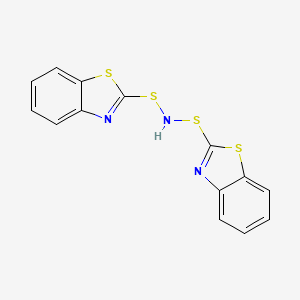
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)

